molecular formula C17H17N3O3S B6348171 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1237747-13-5

4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6348171
CAS No.: 1237747-13-5
M. Wt: 343.4 g/mol
InChI Key: PVSCWAYRKBKICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with thiophene and trimethoxyphenyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as thiourea and β-diketones under acidic or basic conditions.

    Substitution reactions: Introduction of the thiophene and trimethoxyphenyl groups can be carried out via nucleophilic substitution reactions using suitable halogenated intermediates.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenated intermediates, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with pyrimidine cores are often explored as catalysts in organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biochemical Probes: Used as probes to study biological pathways and molecular interactions.

Industry

    Agriculture: Potential use as agrochemicals or pesticides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action for 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trimethoxyphenyl group could enhance binding affinity and specificity, while the thiophene ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Trimethoxyphenyl-substituted heterocycles: Other heterocyclic compounds with trimethoxyphenyl groups.

Uniqueness

The unique combination of the thiophene and trimethoxyphenyl groups in 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-21-13-7-10(8-14(22-2)16(13)23-3)11-9-12(20-17(18)19-11)15-5-4-6-24-15/h4-9H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSCWAYRKBKICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.